(4-((Trimethylsilyl)oxy)phenyl)methanol
CAS No.: 115255-86-2
Cat. No.: VC15979804
Molecular Formula: C10H16O2Si
Molecular Weight: 196.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115255-86-2 |
|---|---|
| Molecular Formula | C10H16O2Si |
| Molecular Weight | 196.32 g/mol |
| IUPAC Name | (4-trimethylsilyloxyphenyl)methanol |
| Standard InChI | InChI=1S/C10H16O2Si/c1-13(2,3)12-10-6-4-9(8-11)5-7-10/h4-7,11H,8H2,1-3H3 |
| Standard InChI Key | YCGUUIFMQBSIRM-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)OC1=CC=C(C=C1)CO |
Introduction
(4-((Trimethylsilyl)oxy)phenyl)methanol is an organosilicon compound with significant applications in organic synthesis and medicinal chemistry. Its chemical structure features a phenyl ring substituted with a hydroxymethyl group (-CH₂OH) and a trimethylsilyloxy group (-OSi(CH₃)₃). This unique combination of functional groups provides the compound with distinct reactivity, solubility, and stability, making it valuable for diverse synthetic pathways.
Synthesis
Several methods exist for synthesizing (4-((Trimethylsilyl)oxy)phenyl)methanol, often involving silylation reactions to introduce the trimethylsilyl group. A common approach includes:
-
Starting Material: 4-Hydroxybenzyl alcohol.
-
Reagent: Trimethylsilyl chloride (TMSCl).
-
Catalyst: Base such as pyridine or imidazole.
-
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent hydrolysis.
This reaction selectively silylates the phenolic hydroxyl group while leaving the hydroxymethyl group intact.
Applications
(4-((Trimethylsilyl)oxy)phenyl)methanol is utilized in various fields due to its dual functionality:
Reactivity
The reactivity of (4-((Trimethylsilyl)oxy)phenyl)methanol stems from its functional groups:
-
Hydroxymethyl Group (-CH₂OH):
-
Can undergo oxidation to form aldehydes or carboxylic acids.
-
Reacts with acylating agents to form esters.
-
-
Trimethylsilyloxy Group (-OSi(CH₃)₃):
-
Provides resistance to hydrolysis under mild conditions.
-
Can be removed under acidic or basic conditions to regenerate the phenolic hydroxyl group.
-
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxybenzyl alcohol | Hydroxymethyl on phenol | No silylation; simpler structure |
| Trimethylsilyl phenol | Trimethylsilyl on phenol | Lacks hydroxymethyl functionality |
| 4-(Trimethylsilyloxy)benzaldehyde | Aldehyde instead of alcohol | Reactivity as an electrophile |
| 4-Methoxybenzyl alcohol | Methoxy instead of trimethylsilyloxy | Different electronic properties |
The dual functionality of (4-((Trimethylsilyl)oxy)phenyl)methanol distinguishes it from these related compounds, enabling unique synthetic applications.
Research Findings
Although specific biological studies on (4-((Trimethylsilyl)oxy)phenyl)methanol are scarce, research into structurally similar compounds suggests potential applications:
-
Enzyme Inhibition:
-
Similar compounds have been studied as inhibitors of cytochrome P450 enzymes, which could have implications in drug metabolism and interactions.
-
-
Antimicrobial Activity:
-
Phenolic derivatives often exhibit antimicrobial properties; further research could explore this potential for (4-((Trimethylsilyl)oxy)phenyl)methanol.
-
-
Synthetic Versatility:
-
The compound's reactivity allows for functionalization in drug design and material development.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume